molecular formula C18H19N3O5S2 B15032672 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methyl-N-[(4-methylphenyl)sulfonyl]propanehydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methyl-N-[(4-methylphenyl)sulfonyl]propanehydrazide

Cat. No.: B15032672
M. Wt: 421.5 g/mol
InChI Key: MWUASDQKLQIBEW-UHFFFAOYSA-N
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Description

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structural features, which include a benzisothiazole ring, a sulfonyl group, and a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzisothiazole Ring: The benzisothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the benzisothiazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Formation of Propanehydrazide Moiety: The final step involves the reaction of the sulfonylated benzisothiazole with a hydrazine derivative to form the propanehydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition or activation of biochemical pathways, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
  • N’-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide
  • [(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid

Uniqueness

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O5S2

Molecular Weight

421.5 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methyl-N-(4-methylphenyl)sulfonylpropanehydrazide

InChI

InChI=1S/C18H19N3O5S2/c1-12(2)18(22)21(28(25,26)14-10-8-13(3)9-11-14)19-17-15-6-4-5-7-16(15)27(23,24)20-17/h4-12H,1-3H3,(H,19,20)

InChI Key

MWUASDQKLQIBEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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